molecular formula C23H34N4O2S2 B2797414 5-ethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946241-38-9

5-ethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2797414
CAS RN: 946241-38-9
M. Wt: 462.67
InChI Key: WTGQBXLGHDOZFK-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H34N4O2S2 and its molecular weight is 462.67. The purity is usually 95%.
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Scientific Research Applications

Protein Kinase Inhibition and Cancer Research

Research has shown that sulfonamide derivatives, which share structural similarities with the compound , can significantly affect cancer progression. For instance, sulfonamide inhibitors targeting protein kinases have demonstrated potential in inhibiting tumor progression and metastasis in models of Lewis lung carcinoma. Such inhibitors can block immunosuppressive mechanisms triggered by agents that increase intracellular cAMP, thereby reducing the formation of lung metastases and enhancing tumor-specific cytotoxic responses (Blaya et al., 1998).

CNS Disorders and Pharmacological Profiling

Sulfonamide derivatives have also been evaluated for their potential in treating central nervous system (CNS) disorders. A study exploring quinoline and isoquinoline sulfonamide derivatives as multi-receptor agents found that certain compounds exhibited significant antidepressant-like effects in animal models. These compounds showed antagonistic activity at 5-HT7, 5-HT2A, and dopamine D2 postsynaptic sites, highlighting their potential in developing treatments for depression and anxiety (Zajdel et al., 2012).

Antimicrobial Applications

Sulfonamide-based heterocyclic compounds have been synthesized and evaluated for their antimicrobial activities. A study synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, which demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Further research into sulfonamide derivatives has explored their role as enzyme inhibitors with potential therapeutic applications. Compounds incorporating the sulfonamide moiety have shown efficacy as inhibitors of enzymes like lipoxygenase, acetylcholinesterase, and α-glucosidase. These findings suggest a broad spectrum of potential therapeutic applications, from treating inflammatory conditions to managing neurodegenerative diseases (Irshad et al., 2016).

properties

IUPAC Name

5-ethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2S2/c1-4-20-8-10-23(30-20)31(28,29)24-17-22(27-14-12-25(2)13-15-27)19-7-9-21-18(16-19)6-5-11-26(21)3/h7-10,16,22,24H,4-6,11-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGQBXLGHDOZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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